Cas no 70-18-8 (L-Glutathione reduced)

L-Glutathione reduced Properties
Names and Identifiers
-
- Glutathione
- gamma-L-Glutamyl-L-cysteinylglycine~GSH
- Glutathione, Reduced, Free Acid
- Glutathione reduced (GSH)
- L-Glutathione, reduced form
- Antisense compounds
- Glutathion
- Glutathione reduced
- Glutathione reduced form
- (S)-2-Amino-5-(((R)-1-((carboxymethyl)amino)-3-mercapto-1-oxopropan-2-yl)amino)-5-oxopentanoic acid
- Glu(Cys-Gly)
- GLUTATHIONE(REDUCED)(P)
- GSH
- L-Glutathione
- L-Glutathione Reduced
- L-Glutathione(Reduced)
- (2S)-2-amino-4[(1R)-1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoic acid
- (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
- Copren
- Deltathione
- Glutathione-SH
- Glutinal
- Isethion
- Reduced glutathione
- Tathion
- γ-L-Glutamyl-L-cysteinyl-glycine
- GSH reduced form
- 5-L-Glutamyl-L-cysteinylglycine
- gamma-L-Glutamyl-L-cysteinylglycine
- [ "" ]
- C10H17N3O6S
- Neuthion
- Glutide
- Tathione
- Triptide
- Ledac
- Glutatione
- Glutatiol
- Panaron
- Glutathione SH
- L-Glutatione
- Glutathione (reduced)
- Agifutol S
- L-gamma-glutamyl-L-cysteinylglycine
- gamma-L-glutamyl-L-cysteinyl-glycine
- Glutathione [JAN]
- L-Glutathione, reduced
- glutathione red
- gamma-L-Glutamylcyst
- glutathionate anion
- .gamma.-L-Glutamyl-L-cysteinylglycine
- EN300-71939
- F8889-1694
- NSC647529
- Glutathionic acid anion
- 2-amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoicacid
- SCHEMBL9168
- BCP13980
- SMR000058262
- FT-0627837
- gamma-L-Glu-L-Cys-Gly;GSH; L-Glutathione; Glutathion
- NSC-400639
- CHEMBL100476
- AKOS015962125
- 2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulanylpropan-2-yl]amino]-5-oxopentanoic acid
- MFCD00065939
- 2-amino-5-(1-(carboxymethylamino)-3-mercapto-1-oxopropan-2-ylamino)-5-oxopentanoic acid
- re-duced glutathione
- L-gamma-glutamyl-L-cysteinyl-glycine;
- glutathionate ion
- 2-amino-5-[[2-(carboxymethylamino)-2-oxo-1-(sulfanylmethyl)ethyl]amino]-5-oxo-pentanoic acid
- PB43312
- 2-amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid
- Glycine, N-(N-DL-gamma-glutamyl-DL-cysteinyl)-
- GLUTATHIONE REDUCED, IMMOBILIZED ON AGAROSE CL-4B
- Glutathionic acid ion
- AMY30103
- 76946-74-2
- AS-19360
- SY012937
- N~5~-(2-((Carboxymethyl)amino)-1-(mercaptomethyl)-2-oxoethyl)glutamine
- (2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
- Glycine, N-(N-L-.gamma.-glutamyl-L-cysteinyl)-
- DTXSID70859082
- CHEBI:177535
- NS00001243
- SY319981
- Glutaramic acid, 2-amino-N-[1-[(carboxymethyl)carbamoyl]-2-mercapto-
- MLS000028525
- NSC400639
- AC-37034
- (R)-2-Amino-5-[[(S)-1-[(carboxymethyl)amino]-3-mercapto-1-oxo-2-propyl]amino]-5-oxopentanoic Acid
- FT-0669013
- AC-15843
- GLUTATHIONE-(GLYCINE-13C2,15N1)
- NSC-647529
- Glutathionic acid
- L-Glutathione (Reduced)
- Glutathionic acid(1-)
- MFCD34169301
- glutathionate
- N-(N-gamma-L-Glutamyl-L-cysteinyl)glycine
- MLSMR
- L-Glutathione reduced
-
- MDL: MFCD00065939
- Inchi: 1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1
- InChIKey: RWSXRVCMGQZWBV-WDSKDSINSA-N
- SMILES: S([H])C([H])([H])[C@@]([H])(C(N([H])C([H])([H])C(=O)O[H])=O)N([H])C(C([H])([H])C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H])=O
- BRN: 1729812
Computed Properties
- Exact Mass: 307.083806g/mol
- Surface Charge: 0
- XLogP3: -4.5
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 8
- Rotatable Bond Count: 9
- Exact Mass: 307.083806g/mol
- Monoisotopic Mass: 307.083806g/mol
- Topological Polar Surface Area: 160Ų
- Heavy Atom Count: 20
- Complexity: 389
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count: 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- 互变异构体数量: 4
- Surface Charge: 0
- 分子量: 307.33
Experimental Properties
- Color/Form: Powder
- Density: 1.4482 (rough estimate)
- Melting Point: 192-195 °C (dec.) (lit.)
- Boiling Point: 754.5°C at 760 mmHg
- 闪点: 410.1±32.9 °C
- Refractive Index: -17 ° (C=2, H2O)
- Solubility: H2O: 50 mg/mL
- 水溶性: dissolution
- 稳定性: Stable. Incompatible with strong oxidizing agents.
- PSA: 197.62000
- LogP: -0.72400
- 敏感性: Sensitive to air
- 蒸气压: 0.0±5.5 mmHg at 25°C
- Solubility: Soluble in water (50 mg/ml), dilute alcohol, liquid ammonia and N-dimethylformamide, insoluble in ethanol, ether and acetone
- 比旋光度: -16.5 º (c=2, H2O)
- 酸度系数(pKa): pK1 2.12; pK2 3.53; pK3 8.66; pK4 9.12(at 25℃)
- Merck: 4475
L-Glutathione reduced Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H303
- Warning Statement: P312
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: R68: risk of irreversible effects r36/37/38: irritant to eyes, respiratory tract and skin.
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:9-23
- RTECS号:MC0556000
-
Dangerous Mark:
- 安全术语:S24/25
- Risk Phrases:R68
- 储存条件:2-8°C
- TSCA:Yes
L-Glutathione reduced Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
L-Glutathione reduced Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-29094A-1kg |
Glutathione, reduced, |
70-18-8 | ≥98% | 1kg |
¥15042.00 | 2023-09-05 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1691510667-1g |
L-Glutathione reduced |
70-18-8 | 1g |
¥ 43.5 | 2024-07-19 | ||
ChemScence | CS-7948-5g |
L-Glutathione reduced |
70-18-8 | 99.83% | 5g |
$84.0 | 2022-04-26 | |
Enamine | EN300-311690-1.0g |
(2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoic acid |
70-18-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
ChemScence | CS-7948-500mg |
L-Glutathione reduced |
70-18-8 | 99.83% | 500mg |
$50.0 | 2022-04-26 | |
eNovation Chemicals LLC | D383232-50g |
L-Glutathione Readuced |
70-18-8 | 97% | 50g |
$290 | 2024-05-24 | |
Ambeed | A128528-1g |
(S)-2-Amino-5-(((R)-1-((carboxymethyl)amino)-3-mercapto-1-oxopropan-2-yl)amino)-5-oxopentanoic acid |
70-18-8 | 97% | 1g |
$11.0 | 2025-02-21 | |
TRC | G597951-100g |
Glutathione |
70-18-8 | 100g |
$500.00 | 2023-05-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G6013-10G |
70-18-8 | 10G |
¥1946.02 | 2023-01-13 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G4251-10MG |
70-18-8 | 10MG |
¥256.26 | 2023-01-14 |
L-Glutathione reduced Suppliers
L-Glutathione reduced Literature
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Related Categories
- Other Chemical Reagents
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Peptides
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Amino acids, peptides, and analogues Peptides
Additional information on L-Glutathione reduced
What Is L-Glutathione Reduced (70-18-8) and Its Role in Biomedical Applications?
L-Glutathione reduced (CAS 70-18-8) is a tripeptide composed of glutamic acid, cysteine, and glycine, renowned for its potent antioxidant properties. As a critical molecule in cellular defense mechanisms, it neutralizes reactive oxygen species (ROS) and maintains redox balance, making it indispensable in biomedical and pharmaceutical research. The compound's CAS number 70-18-8 is frequently searched by researchers investigating its therapeutic potential in diseases like cancer, neurodegenerative disorders, and liver detoxification. Recent studies highlight its role in mitochondrial function and anti-aging therapies, aligning with growing consumer interest in longevity science. Its ability to regenerate vitamins C and E further underscores its relevance in nutraceutical formulations.
L-Glutathione Reduced (70-18-8) in Drug Development: Mechanisms and Clinical Insights
In drug development, L-Glutathione reduced (70-18-8) is pivotal for enhancing drug efficacy and reducing toxicity. Its chelating properties are exploited in heavy metal poisoning treatments, while its role in phase II detoxification supports liver-protective therapies. Researchers are exploring its synergy with chemotherapeutic agents to mitigate side effects like cisplatin-induced nephrotoxicity. The compound's anti-inflammatory effects also make it a candidate for autoimmune and chronic inflammatory conditions. With the rise of personalized medicine, its polymorphic metabolism (influenced by genetic variants like GST enzymes) is a hot topic in pharmacogenomics. These applications are driving demand for high-purity CAS 70-18-8 in preclinical trials.
L-Glutathione Reduced (70-18-8) in Skin Care and Cosmeceuticals
The cosmeceutical industry leverages L-Glutathione reduced (70-18-8) for its skin-brightening and anti-photoaging effects. By inhibiting tyrosinase and scavenging free radicals, it reduces melanin synthesis, addressing hyperpigmentation—a key concern in beauty forums. Its ability to boost collagen synthesis aligns with anti-aging trends, prompting inclusion in serums and oral supplements. However, debates persist on its bioavailability, driving innovations like liposomal encapsulation. Searches for "70-18-8 for skin whitening" reflect consumer demand for evidence-backed formulations. Regulatory scrutiny on glutathione injections also underscores the need for topical alternatives, making CAS 70-18-8 a staple in dermatological research.
Safety and Quality Standards of L-Glutathione Reduced (70-18-8)
Ensuring the safety and purity of L-Glutathione reduced (70-18-8) is paramount for industrial and clinical use. USP/EP-grade specifications are critical for pharmaceutical applications, while adulteration risks in nutraceuticals necessitate rigorous HPLC testing. The FDA's GRAS designation for oral use contrasts with restrictions on intravenous formulations, highlighting route-dependent safety profiles. Environmental stability (e.g., sensitivity to oxidation) also impacts storage protocols—a frequent query among suppliers. As sustainability gains traction, green synthesis methods for CAS 70-18-8 are emerging, combining efficacy with eco-friendly production.
Future Research Directions for L-Glutathione Reduced (70-18-8)
Cutting-edge studies on L-Glutathione reduced (70-18-8) focus on nanodelivery systems to overcome bioavailability barriers. Its potential in neuroprotection (e.g., Parkinson’s and Alzheimer’s models) and metabolic syndrome (via insulin sensitivity modulation) is under intensive investigation. The compound's interplay with the gut microbiome—a trending topic in immune modulation—also warrants exploration. Collaborative efforts between academia and industry aim to standardize dosing protocols, addressing inconsistencies in clinical trials. With CAS 70-18-8 at the nexus of multiple disciplines, its multidisciplinary applications promise transformative impacts on global health.

